molecular formula C15H14ClNO5S B2615081 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate CAS No. 1018156-85-8

4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate

Cat. No.: B2615081
CAS No.: 1018156-85-8
M. Wt: 355.79
InChI Key: SLNVOUNWCVRMPZ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is a complex organic compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate typically involves multiple steps. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base such as pyridine. The reaction is usually carried out at temperatures ranging from 20°C to 60°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of nonchlorinated organic solvents that are inert towards isocyanates is also common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both acetylamino and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

(4-acetamidophenyl) 4-chloro-3-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVOUNWCVRMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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